3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(3,4,5-trifluorophenyl)propanamide

Lipophilicity Membrane permeability Drug-likeness

3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(3,4,5-trifluorophenyl)propanamide (ChemDiv Catalog ID: Y044-5327) is a synthetic small-molecule quinazolinone derivative bearing a 6,7-dimethoxy-substituted 4-oxoquinazoline core linked via an N3-propanamide spacer to a 3,4,5-trifluorophenyl anilide terminus. The compound possesses a molecular weight of 407.35 g/mol (C₁₉H₁₆F₃N₃O₄), computed logP of 2.41, logD₇.₄ of 1.57, and a topological polar surface area of 64.73 Ų.

Molecular Formula C19H16F3N3O4
Molecular Weight 407.3 g/mol
Cat. No. B10996992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(3,4,5-trifluorophenyl)propanamide
Molecular FormulaC19H16F3N3O4
Molecular Weight407.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=CC(=C(C(=C3)F)F)F)OC
InChIInChI=1S/C19H16F3N3O4/c1-28-15-7-11-14(8-16(15)29-2)23-9-25(19(11)27)4-3-17(26)24-10-5-12(20)18(22)13(21)6-10/h5-9H,3-4H2,1-2H3,(H,24,26)
InChIKeyQHGNEYBLEQJUQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(3,4,5-trifluorophenyl)propanamide – Quinazolinone Scaffold Procurement Profile and Compound Identity


3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(3,4,5-trifluorophenyl)propanamide (ChemDiv Catalog ID: Y044-5327) is a synthetic small-molecule quinazolinone derivative bearing a 6,7-dimethoxy-substituted 4-oxoquinazoline core linked via an N3-propanamide spacer to a 3,4,5-trifluorophenyl anilide terminus . The compound possesses a molecular weight of 407.35 g/mol (C₁₉H₁₆F₃N₃O₄), computed logP of 2.41, logD₇.₄ of 1.57, and a topological polar surface area of 64.73 Ų . Structurally, it belongs to the privileged 6,7-dimethoxyquinazolin-4(3H)-one chemotype, a scaffold extensively validated across multiple target classes including histone deacetylases (HDACs), receptor tyrosine kinases (EGFR, VEGFR-2), and phosphodiesterases [1][2]. The compound is supplied as a screening-grade solid (≥95% purity, 27 mg available) with an estimated aqueous solubility (logSw) of –2.89, and is intended exclusively for non-human research applications .

Why Generic Substitution Fails for 3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(3,4,5-trifluorophenyl)propanamide: The Quantitative Case Against In-Class Interchangeability


Substituting this compound with a structurally related quinazolinone analog—even one sharing the identical 6,7-dimethoxy-4-oxoquinazoline core—carries substantial risk of divergent biological performance. Within the 4-oxoquinazoline chemotype, minor modifications at the N3 side-chain can shift HDAC inhibitory IC₅₀ values by over 50-fold (from 2.385 μM to 0.041 μM) [1]. The 3,4,5-trifluorophenyl anilide moiety is not a passive terminus: its symmetric electron-withdrawing fluorine arrangement modulates both hydrogen-bonding capacity (7 HBA vs. 6 for the 3-fluorobenzyl analog) and lipophilicity (logP 2.41 vs. XLogP3 1.7 for the mono-fluoro comparator), directly impacting membrane permeability, target residence time, and metabolic stability [2]. Furthermore, the N3-propanamide linker length differentiates this compound from the more common N3-acetamide or N3-propanoic acid precursors, altering conformational flexibility and amide bond geometry relative to N3-benzyl or N3-alkyl congeners . These quantitative physicochemical differences make the compound non-fungible with its closest catalog analogs.

3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(3,4,5-trifluorophenyl)propanamide – Quantitative Differentiation Evidence Guide


Lipophilicity Differentiation: Elevated logP and logD₇.₄ Versus Mono-Fluorinated and Methoxy-Substituted Analogs

The target compound exhibits a computed logP of 2.41 and logD₇.₄ of 1.57, positioning it in an optimal lipophilicity window (logD 1–3) for passive membrane permeability while maintaining sufficient aqueous character . By comparison, the closest mono-fluorinated analog, 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(3-fluorobenzyl)propanamide (PubChem CID 39351211), has a lower XLogP3 of 1.7, representing a 0.71 log-unit decrease [1]. In the opposite direction, the 2,4-dimethoxyphenyl analog (CAS 1144434-04-7) bears an estimated logP of approximately 3.22–3.38, which exceeds the commonly cited upper limit for oral drug-likeness (logP <5, but optimal ≤3) . The 3,4,5-trifluorophenyl substitution thus achieves a balanced lipophilicity profile that neither under-shoots nor over-shoots the permeability-solubility trade-off envelope compared to these two nearest structural neighbors.

Lipophilicity Membrane permeability Drug-likeness

Hydrogen-Bond Acceptor/Donor Signature: Enhanced HBA Capacity Through Symmetric Trifluorophenyl Substitution

The target compound presents 7 hydrogen-bond acceptors (HBA) and 1 hydrogen-bond donor (HBD), yielding an HBA/HBD ratio of 7:1 . The closest mono-fluorinated analog (CID 39351211) provides only 6 HBA and 1 HBD (ratio 6:1), reflecting the loss of two fluorine atoms as HBA contributors [1]. The N3-propanamide linker and 4-oxo moiety contribute the shared HBA framework, but the three symmetrically arranged fluorine atoms on the terminal phenyl ring add three incremental HBA sites capable of engaging halogen-bonding interactions with protein backbone carbonyls or side-chain residues. This elevated HBA count, combined with a single HBD, creates a hydrogen-bond profile strongly biased toward acceptor-dominated pharmacophores—a feature that may favor binding to targets with shallow, HBA-rich pockets (e.g., kinase hinge regions, HDAC catalytic tunnels).

Hydrogen bonding Target engagement Structure-activity relationships

Scaffold-Class Biological Potency Baseline: 4-Oxoquinazoline HDAC Inhibitory Activity Reference Range

Although direct biological IC₅₀ data for the target compound itself are not publicly available, the 4-oxoquinazoline scaffold from which it derives has been extensively characterized. In the most directly relevant study, N3-substituted 4-oxoquinazoline-based N-hydroxypropenamides (series 10a–m) demonstrated HDAC inhibitory IC₅₀ values ranging from 0.041 to 0.098 μM against a HeLa cell nuclear extract, with the most potent compounds (10l, 10m) achieving IC₅₀ values of 0.041–0.044 μM—approximately 2- to 3-fold more potent than the clinical benchmark suberoylanilide hydroxamic acid (SAHA; IC₅₀ = 0.121 μM) [1]. Cytotoxicity against SW620 (colon), PC-3 (prostate), and NCI-H23 (lung) cancer cell lines ranged from 0.671 to 1.211 μM for the optimized derivatives, again outperforming SAHA (1.448–1.658 μM) [1]. Critically, the SAR revealed that N3-benzyl and N3-substituted-benzyl derivatives (the closest structural relatives to the target compound's N3-propanamide-phenyl architecture) were significantly more potent than N3-alkyl congeners, with IC₅₀ values improving by 3- to 8-fold [1]. This class-level data establishes a performance ceiling for the chemotype; the target compound's specific 3,4,5-trifluorophenyl substitution may further modulate potency within this established range.

HDAC inhibition Epigenetic targets Cancer cell cytotoxicity

Solubility-Lipophilicity Trade-Off: Computed Aqueous Solubility Positioning Among Structural Analogs

The target compound's computed logSw of −2.89 (equivalent to approximately 0.52 mg/mL or ~1.3 mM aqueous solubility) places it in the 'moderately soluble' category by USP classification. This solubility, combined with the logD₇.₄ of 1.57, produces a solubility-lipophilicity profile that avoids the extreme insolubility often associated with highly lipophilic quinazoline derivatives. For reference, the 2,4-dimethoxyphenyl analog (CAS 1144434-04-7) bears a higher logP (~3.2–3.4), which typically correlates with a logSw decrease of approximately 1.0–1.5 log units (i.e., predicted solubility in the 0.05–0.15 mg/mL range) [1]. The 3,4,5-trifluorophenyl group, despite its three fluorine atoms, produces a more favorable solubility profile than the dimethoxy-substituted congener due to the electron-withdrawing effect of fluorine enhancing dipole moment and water interaction without the additional rotatable bonds and molecular weight of the dimethoxy variant.

Aqueous solubility Formulation Bioavailability

Polar Surface Area and Rotatable Bond Architecture: Oral Bioavailability Predictors Favoring the Target Compound

The target compound possesses a topological polar surface area (TPSA) of 64.73 Ų and 7 rotatable bonds . According to Veber's criteria, compounds with TPSA ≤140 Ų and ≤10 rotatable bonds have a high probability of good oral bioavailability in rats [1]. The target compound satisfies both criteria comfortably. The 2,4-dimethoxyphenyl analog (CAS 1144434-04-7), with an estimated TPSA of ~98 Ų and 9 rotatable bonds, carries a higher polar surface area (ΔPSA ≈ +33 Ų) due to the two additional methoxy oxygens, which may reduce passive transcellular permeability despite its higher logP . The 3-fluorobenzyl analog (CID 39351211) has a comparable PSA but lacks the halogen-bonding capacity of the symmetric trifluorophenyl group. The intermediate PSA of 64.73 Ų represents a differentiated position: sufficiently polar to maintain solubility and hydrogen-bonding capability, yet below the threshold where permeability becomes compromised.

Oral bioavailability Polar surface area Veber rules

Symmetric Trifluorophenyl Substitution Pattern: Metabolic Stability and Halogen-Bonding Differentiation

The 3,4,5-trifluorophenyl motif provides a symmetric, electron-deficient aromatic ring that is distinct from the substitution patterns of the closest analogs (3-monofluoro, 3-chloro, 2,4-dimethoxy, or unsubstituted phenyl). The symmetrical 3,4,5-trifluoro arrangement blocks all three remaining aryl C–H positions with fluorine atoms, eliminating the most common sites for cytochrome P450-mediated oxidative metabolism (aromatic hydroxylation at para and meta positions) [1]. This metabolic shielding strategy is well-precedented: the 3,4,5-trifluorophenyl group appears in approved drugs such as sitagliptin, where it contributes to a favorable metabolic half-life by reducing intrinsic clearance [2]. In the quinazolinone context, the electron-withdrawing fluorine atoms also polarize the adjacent amide N–H, increasing its hydrogen-bond donor strength (potentially enhancing target engagement) while simultaneously reducing the electron density on the phenyl ring, which can attenuate π–π stacking with CYP heme iron [3]. The absence of direct metabolic stability data for this specific compound requires that this be treated as a structure-based inference; however, the magnitude of fluorine substitution (3F vs. 1F or 0F in comparators) provides a strong, mechanistically grounded rationale for differentiated metabolic performance.

Metabolic stability Fluorine chemistry Halogen bonding

Optimal Application Scenarios for 3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(3,4,5-trifluorophenyl)propanamide Based on Quantitative Differentiation Evidence


HDAC Inhibitor Lead Optimization Programs Requiring Balanced Lipophilicity

For medicinal chemistry teams pursuing HDAC inhibitors built on the 4-oxoquinazoline scaffold, this compound offers a differentiated N3-propanamide-3,4,5-trifluorophenyl architecture that occupies a favorable intermediate lipophilicity position (logP 2.41, logD₇.₄ 1.57) relative to more lipophilic dimethoxyphenyl analogs (logP ~3.2) and less lipophilic mono-fluoro congeners (XLogP3 1.7) [1]. The established class potency range (HDAC IC₅₀ = 0.041–0.098 μM for optimized N3-benzyl derivatives) provides a rational potency expectation, and the compound's TPSA of 64.73 Ų positions it within the Veber oral bioavailability window [2][3]. Procurement of this specific compound enables SAR exploration around the trifluorophenyl anilide terminus without the confounding effects of extreme lipophilicity or solubility deficits.

Kinase Selectivity Profiling Panels Where Halogen-Bonding Potential Is a Key Differentiator

The 3,4,5-trifluorophenyl group provides three symmetrically positioned fluorine atoms capable of engaging in orthogonal halogen-bonding interactions with protein backbone carbonyls—a feature absent in mono-fluoro, chloro, and methoxy-substituted analogs . For screening libraries targeting kinase selectivity (particularly EGFR/VEGFR-2 family members, where 6,7-dimethoxyquinazoline derivatives have demonstrated nanomolar potency), this compound offers a unique HBA profile (7 HBA vs. 6 in mono-fluoro analogs) that may translate into differentiated binding kinetics or selectivity fingerprints [1]. The compound is well-suited as a singleton screening candidate in kinase panel assays to evaluate whether the symmetric trifluorophenyl motif confers selectivity advantages over mono-halogenated or non-halogenated phenyl derivatives.

Metabolic Stability-Focused Hit-to-Lead Campaigns Leveraging Fluorine Blocking Strategy

The 3,4,5-trifluorophenyl substitution pattern blocks all three remaining aryl C–H positions, eliminating the most common sites of CYP450-mediated aromatic oxidation . For programs where metabolic soft-spot identification and blocking is a priority—particularly in oncology or CNS indications requiring sustained target engagement—this compound provides a pre-installed metabolic shielding motif that is structurally validated by approved drugs containing the trifluorophenyl moiety [1]. The reduced reliance on iterative metabolite identification cycles can compress hit-to-lead timelines. Initial procurement of this compound for microsomal stability assessment (human/rodent liver microsomes) is recommended to experimentally confirm the predicted metabolic advantage over mono-fluoro and methoxy-substituted analogs.

Fragment-Based or Scaffold-Hopping Campaigns Targeting the N3-Propanamide Vector

The N3-propanamide linker length in this compound (three-carbon spacer between quinazolinone N3 and amide carbonyl) distinguishes it from the more commonly available N3-acetamide (two-carbon) or N3-propanoic acid (no amide) congeners . This linker length modulates the distance and geometry between the quinazolinone core and the terminal aryl group, which can be critical for engaging distal subpockets in targets such as HDACs (surface recognition domain) or kinase allosteric sites. For scaffold-hopping or fragment-growing exercises, this compound provides a specific vector geometry that is not replicated by the acetamide-linked or acid-terminated analogs found in common screening decks.

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